molecular formula C32H52O4 B1209282 3beta-Hydroxy lanostane-7,11-dione acetate CAS No. 6593-12-0

3beta-Hydroxy lanostane-7,11-dione acetate

Cat. No. B1209282
CAS RN: 6593-12-0
M. Wt: 500.8 g/mol
InChI Key: WFKYHSDKVGOEMG-BYOCFGTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Hydroxylanostane-7,11-dione acetate is a triterpenoid.

Scientific Research Applications

Chemical Modification and Synthesis

Research on lanostane derivatives, including 3beta-Hydroxy lanostane-7,11-dione acetate, often focuses on chemical modification and synthesis. One study discusses the conversion of lanost-8-enyl acetate through various stages to produce different chemical compounds, showcasing the versatility and potential for creating a range of derivatives from lanostane compounds (Shoppee, Hughes, & Lack, 1966).

Chiroptical Properties

Another aspect of lanostane research involves studying the chiroptical properties of lanostane alcohols. The circular dichroism of Rh2(OCOCF3)4 complexes of lanostane alcohols, including derivatives of 3beta-hydroxylanostanes, has been examined, with a focus on understanding the correlation between the Cotton effects and the absolute stereochemistry of these compounds (Frelek et al., 2001).

Cytotoxicity and Anticancer Properties

Lanostane compounds have been explored for their cytotoxic properties. Studies have been conducted to evaluate the cytotoxicity of various lanostane analogues, including 3beta-hydroxy analogues, on tumor cell lines. This research suggests a potential application in cancer treatment, as some derivatives demonstrate higher cytotoxicity in certain configurations (Šarek et al., 2005).

Isolation from Natural Sources

Studies have also focused on isolating new lanostane triterpenoids from natural sources, such as various plants and fungi. For instance, four new lanostane triterpenoids were isolated from Euphorbia humifusa, demonstrating the diversity of lanostane derivatives in nature and their potential for various applications (Lu et al., 2007).

Antibacterial Activities

Additionally, the antibacterial activities of lanostane triterpenoids have been tested, indicating another potential application area for these compounds. Research on new lanostane triterpenoids isolated from plants such as Polyalthia obliqua highlights their potential antibacterial properties (Wang et al., 2014).

properties

CAS RN

6593-12-0

Product Name

3beta-Hydroxy lanostane-7,11-dione acetate

Molecular Formula

C32H52O4

Molecular Weight

500.8 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7,11-dioxo-2,3,5,6,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O4/c1-19(2)11-10-12-20(3)22-13-16-31(8)28-23(34)17-25-29(5,6)26(36-21(4)33)14-15-30(25,7)27(28)24(35)18-32(22,31)9/h19-20,22,25-28H,10-18H2,1-9H3/t20-,22-,25+,26+,27+,28-,30+,31+,32-/m1/s1

InChI Key

WFKYHSDKVGOEMG-BYOCFGTCSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Other CAS RN

6593-12-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3beta-Hydroxy lanostane-7,11-dione acetate
Reactant of Route 2
3beta-Hydroxy lanostane-7,11-dione acetate
Reactant of Route 3
Reactant of Route 3
3beta-Hydroxy lanostane-7,11-dione acetate
Reactant of Route 4
3beta-Hydroxy lanostane-7,11-dione acetate
Reactant of Route 5
3beta-Hydroxy lanostane-7,11-dione acetate
Reactant of Route 6
Reactant of Route 6
3beta-Hydroxy lanostane-7,11-dione acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.